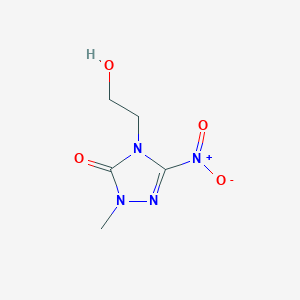
4-(2-Hydroxyethyl)-2-methyl-5-nitro-2,4-dihydro-3H-1,2,4-triazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Hydroxyethyl)-2-methyl-5-nitro-2,4-dihydro-3H-1,2,4-triazol-3-one is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxyethyl)-2-methyl-5-nitro-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the nitration of 2-methyl-4-(2-hydroxyethyl)-1,2,4-triazole. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents, with the reaction being carried out at low temperatures to control the rate of nitration and prevent decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants is crucial. The final product is typically purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Hydroxyethyl)-2-methyl-5-nitro-2,4-dihydro-3H-1,2,4-triazol-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides (e.g., chloride, bromide) can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of 4-(2-oxoethyl)-2-methyl-5-nitro-2,4-dihydro-3H-1,2,4-triazol-3-one.
Reduction: Formation of 4-(2-hydroxyethyl)-2-methyl-5-amino-2,4-dihydro-3H-1,2,4-triazol-3-one.
Substitution: Formation of various substituted triazoles depending on the nucleophile used.
Applications De Recherche Scientifique
4-(2-Hydroxyethyl)-2-methyl-5-nitro-2,4-dihydro-3H-1,2,4-triazol-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its triazole structure.
Medicine: Explored for its potential use in drug development, particularly for its antifungal and antibacterial properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-(2-Hydroxyethyl)-2-methyl-5-nitro-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to antimicrobial effects. The triazole ring can also interact with enzymes and proteins, inhibiting their function and leading to the desired biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2-Hydroxyethyl)-1,2,4-triazole
- 2-Methyl-4-nitro-1,2,4-triazole
- 5-Nitro-1,2,4-triazole
Uniqueness
4-(2-Hydroxyethyl)-2-methyl-5-nitro-2,4-dihydro-3H-1,2,4-triazol-3-one is unique due to the presence of both the hydroxyethyl and nitro groups, which confer specific chemical reactivity and biological activity
Propriétés
Numéro CAS |
58954-08-8 |
|---|---|
Formule moléculaire |
C5H8N4O4 |
Poids moléculaire |
188.14 g/mol |
Nom IUPAC |
4-(2-hydroxyethyl)-2-methyl-5-nitro-1,2,4-triazol-3-one |
InChI |
InChI=1S/C5H8N4O4/c1-7-5(11)8(2-3-10)4(6-7)9(12)13/h10H,2-3H2,1H3 |
Clé InChI |
AZCYCBYKEZCHBJ-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)N(C(=N1)[N+](=O)[O-])CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



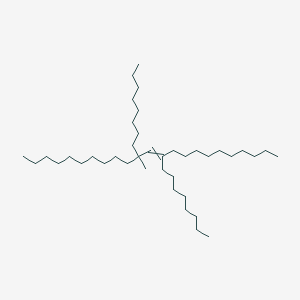
![3,4-Dimethyl-1-[(methylsulfanyl)methyl]-2,5-dihydro-1H-1lambda~5~-phosphol-1-one](/img/structure/B14600933.png)
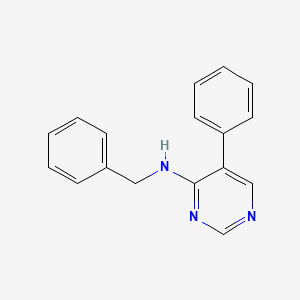
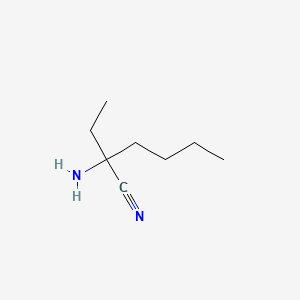
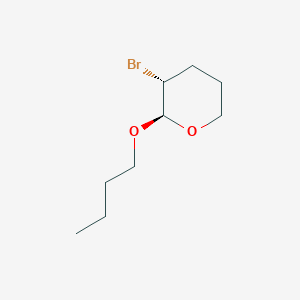
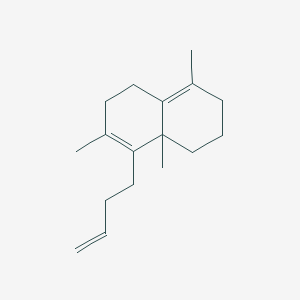
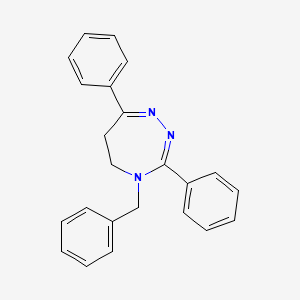

![[1,3]Oxazolo[4,5-c][1,5]naphthyridin-2(3H)-one](/img/structure/B14600992.png)
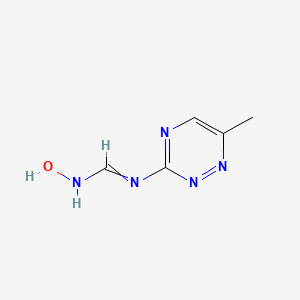
![N-[2-(4-acetylphenyl)ethyl]-5-chloro-2-methoxybenzamide](/img/structure/B14600996.png)


